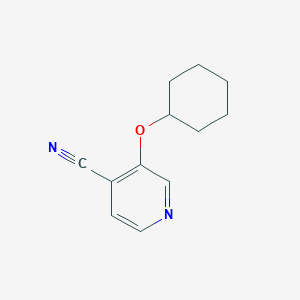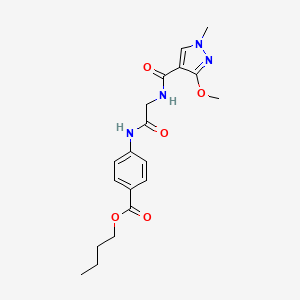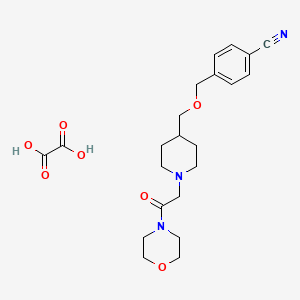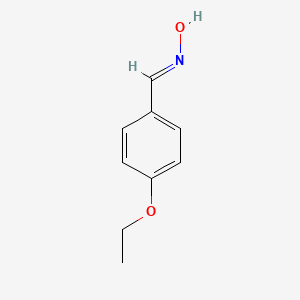
3-(Cyclohexyloxy)pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexyloxy)pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.257. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
3-(Cyclohexyloxy)pyridine-4-carbonitrile derivatives serve as key intermediates in the synthesis of complex heterocyclic compounds. For instance, derivatives of pyridine, along with isoquinoline and indol-2(3H)-one, have been explored as potential initial materials for the synthesis of compounds like gelsemine, highlighting their utility in constructing diverse chemical structures (Johnson, Lovett, & Stevens, 1970). Additionally, the synthesis and crystal structure determination of related compounds further illustrate the adaptability of this compound derivatives in crafting molecular architectures with specific geometrical configurations, thereby contributing to the understanding of structure-activity relationships in chemical research (Moustafa & Girgis, 2007).
Chemical Modification and Functionalization
Chemical modification and functionalization of this compound derivatives enable the development of novel compounds with potential biological activities. For example, photoinduced direct 4-pyridination of C(sp3)–H bonds showcases a methodology for the intermolecular formation of chemically significant bonds, facilitating the construction of biologically active and functional molecules (Hoshikawa & Inoue, 2013). This process underscores the role of this compound derivatives in enabling selective chemical transformations, critical for synthetic and medicinal chemistry.
Catalysis and Material Science
The versatility of this compound derivatives extends into catalysis and material science, where they are employed as precursors or components in the synthesis of advanced materials. For instance, the preparation of nitrogen-doped carbon nanotubes from azobis(cyclohexanecarbonitrile) illustrates their application in creating functional materials with significant implications for energy storage and conversion technologies (Sridhar, Lee, Chun, & Park, 2015).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The design, synthesis, and characterization of novel derivatives against antimicrobial activity and antioxidant activity highlight the exploration of these compounds in developing new therapeutic agents (Lagu & Yejella, 2020). This research area underscores the potential of this compound derivatives in contributing to drug discovery and development.
Safety and Hazards
The safety data sheet for a related compound, “4-Pyridinecarbonitrile”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3-cyclohexyloxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-8-10-6-7-14-9-12(10)15-11-4-2-1-3-5-11/h6-7,9,11H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKRRJXDJLIEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2590687.png)




![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-](/img/structure/B2590701.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2590702.png)

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate](/img/structure/B2590704.png)
